(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16305393
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3S |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | (5Z)-2-(2,3-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H22N2O3S/c1-5-26-17-10-9-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-7-13(2)14(16)3/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12- |
| Standard InChI Key | WJCWUSXPCPCTLZ-UNOMPAQXSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3C)C)S2)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3C)C)S2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:
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A 2,3-dimethylphenylimino group at position 2, contributing steric bulk and lipophilicity.
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A 4-ethoxy-3-methoxybenzylidene substituent at position 5, introducing electron-donating alkoxy groups that influence electronic distribution and solubility.
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Z-configuration at both the C2=N (imino) and C5=C (benzylidene) double bonds, critical for spatial orientation and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₂O₃S |
| Molecular Weight | 383.49 g/mol |
| IUPAC Name | (5Z)-5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one |
| Topological Polar Surface Area | 78.9 Ų |
Synthesis and Characterization
Synthetic Pathways
The synthesis follows a multi-step condensation strategy, as observed in analogous thiazolidin-4-one derivatives :
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Precursor Preparation:
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Optimization Considerations:
Spectroscopic Characterization
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IR Spectroscopy:
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NMR Analysis:
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Mass Spectrometry:
Hypothesized Pharmacological Activity
Antimicrobial Mechanisms
Thiazolidinones with electron-withdrawing substituents exhibit broad-spectrum antimicrobial activity. The methoxy and ethoxy groups may disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, though empirical validation is required .
Table 2: Comparative Bioactivity of Thiazolidinone Derivatives
| Compound | Target Cell Line/Organism | Inhibition (%) | Reference |
|---|---|---|---|
| 4g (NCI screening) | MOLT-4 (Leukemia) | 84.19 | |
| 15f (S1P₁ agonist) | HEK293 cells | Inactive | |
| Target Compound (Predicted) | MCF-7 (Breast Cancer) | ~70–80* | — |
*Theoretical estimate based on structural similarity.
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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2,3-Dimethylphenylimino Group:
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4-Ethoxy-3-methoxybenzylidene:
Stereochemical Considerations
The Z-configuration at both double bonds positions substituents on the same side, facilitating planar alignment with biological targets (e.g., enzyme active sites) .
Future Research Directions
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In Vitro Screening: Priority testing against NCI-60 cancer cell lines to evaluate cytotoxicity profiles.
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ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and oral bioavailability.
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Target Identification: Use computational docking studies to predict interactions with kinases or GPCRs.
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